4-(Hydroxymethyl)phenyl pivalate
Overview
Description
4-(Hydroxymethyl)phenyl pivalate is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 .
Synthesis Analysis
The synthesis of 4-(Hydroxymethyl)phenyl pivalate involves the reaction of 4-Hydroxybenzyl alcohol and Pivaloyl chloride . The reaction is catalyzed by 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), which can be reused more than eight times without loss in activity .Molecular Structure Analysis
The InChI code for 4-(Hydroxymethyl)phenyl pivalate is 1S/C12H16O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 . The molecular structure of this compound was optimized using the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)phenyl pivalate is a white to yellow solid . It has a boiling point of 319.1±25.0°C at 760 mmHg . The melting point is not available .Scientific Research Applications
- Summary of the application : “4-(Hydroxymethyl)phenyl pivalate” has been used in the study of the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin .
- Methods of application or experimental procedures : The study involved the use of dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques .
- Results or outcomes : The specific results or outcomes of this study are not provided in the available resources .
- Protection : A simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions offers short reaction time, high yields, simple workup, and no need for further purification .
- Deprotection : Acyloxymethyl radicals, that add to imines, were generated from the corresponding iodomethyl esters by the action of dimethylzinc or triethylborane .
- Protection : A simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions offers short reaction time, high yields, simple workup, and no need for further purification .
- Deprotection : Acyloxymethyl radicals, that add to imines, were generated from the corresponding iodomethyl esters by the action of dimethylzinc or triethylborane .
Safety And Hazards
The safety information for 4-(Hydroxymethyl)phenyl pivalate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280, P305, P351, and P338 , which advise wearing protective gloves, rinsing cautiously with water for several minutes in case of eye contact, and removing contact lenses if present and easy to do .
properties
IUPAC Name |
[4-(hydroxymethyl)phenyl] 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTDWGYFYZIASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469245 | |
Record name | 4-(HYDROXYMETHYL)PHENYL PIVALATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)phenyl pivalate | |
CAS RN |
59012-91-8 | |
Record name | 4-(HYDROXYMETHYL)PHENYL PIVALATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)phenyl] 2,2-dimethylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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